molecular formula C8H5BrF2O2 B6323240 5-Bromo-2,3-difluoro-4-methylbenzoic acid CAS No. 2133041-48-0

5-Bromo-2,3-difluoro-4-methylbenzoic acid

Cat. No.: B6323240
CAS No.: 2133041-48-0
M. Wt: 251.02 g/mol
InChI Key: VYMCFHAEAOCRCL-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2,3-difluoro-4-methylbenzoic acid involves the bromination of 2,3-difluoro-4-methylbenzoic acid. This reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methylbenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-difluoro-4-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a carboxylic acid group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-bromo-2,3-difluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCFHAEAOCRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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